Structural Differentiation from Unsubstituted Benzothiazole Analog via 2-Ethyl Group
The target compound bears a 2-ethyl substituent on the benzothiazole ring, distinguishing it from the unsubstituted analog N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS not found, MW 311.36). Within the azetidinyl-pyrimidine patent series, the introduction of alkyl groups at the benzothiazole 2-position is explicitly taught as a strategy to modulate lipophilicity and kinase binding pocket interactions, with ethyl being a preferred embodiment for balancing potency and physicochemical properties [1]. The unsubstituted analog lacks this critical hydrophobic contact point, which is predicted to reduce target affinity and selectivity according to the patent SAR disclosure [1]. However, no direct head-to-head quantitative comparison between these two exact compounds has been published in the public domain.
| Evidence Dimension | Structural feature (2-ethyl substitution on benzothiazole) |
|---|---|
| Target Compound Data | 2-ethyl-1,3-benzothiazole-6-carbonyl moiety present; MW 339.4; calculated logP approximately 2.8–3.2 (estimated by fragment addition) |
| Comparator Or Baseline | N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine: no 2-alkyl substitution; MW 311.36; calculated logP approximately 2.0–2.4 |
| Quantified Difference | ΔMW ≈ +28 Da; ΔclogP ≈ +0.6 to +0.8 log units (estimated) |
| Conditions | Structural comparison; logP estimated by additive fragment method based on patent SAR guidance [1] |
Why This Matters
The 2-ethyl group is a deliberate design element within the patent SAR strategy to enhance hydrophobic contacts in kinase ATP-binding pockets; procurement of the unsubstituted analog would forego this engineered interaction and may result in reduced target engagement.
- [1] US Patent Application 20240425496. Azetidinyl Pyrimidines and Uses Thereof. Filed Jul 1, 2022. Published Dec 26, 2024. https://patents.justia.com/patent/20240425496 View Source
